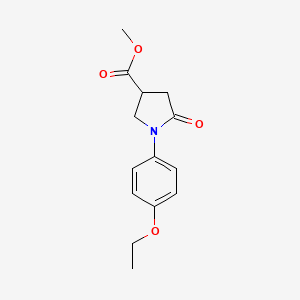![molecular formula C16H20N4O5 B4168585 N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4168585.png)
N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide
Overview
Description
N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide, also known as NBDC, is a small molecule that has been widely used in scientific research. It is a hydrazide derivative of cyclohexanecarboxylic acid and has a molecular weight of 365.4 g/mol. NBDC has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide is not fully understood. However, it has been proposed that N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins, while MMPs are enzymes that are involved in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide may reduce inflammation, inhibit tumor growth, and prevent viral replication.
Biochemical and Physiological Effects:
N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been shown to inhibit the replication of viruses such as HCV and dengue virus.
Advantages and Limitations for Lab Experiments
N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. In addition, N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide. One direction is to investigate the molecular targets of N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide and the mechanisms by which it exerts its biological activities. Another direction is to explore the potential therapeutic applications of N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide in various diseases, such as inflammatory diseases, cancer, and viral infections. Furthermore, the development of novel derivatives of N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide with improved pharmacological properties may lead to the discovery of new drugs with therapeutic potential.
Scientific Research Applications
N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been extensively used in scientific research due to its multiple biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide has been found to have anti-viral effects by inhibiting the replication of viruses such as hepatitis C virus (HCV) and dengue virus.
properties
IUPAC Name |
N-[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c21-14(10-17-15(22)11-4-2-1-3-5-11)18-19-16(23)12-6-8-13(9-7-12)20(24)25/h6-9,11H,1-5,10H2,(H,17,22)(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVEMZDIFCCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4168503.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168521.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B4168532.png)
![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4168534.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide](/img/structure/B4168536.png)

![methyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4168547.png)

![ethyl 3-({[(4-allyl-5-{1-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168556.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B4168559.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4168567.png)
![ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4168579.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168595.png)
![N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B4168597.png)